(2S)-1-Butylazetidine-2-carboxylic acid

Lipophilicity Cellular Permeability Medicinal Chemistry

(2S)-1-Butylazetidine-2-carboxylic acid (CAS 255882-99-6) is a chiral, non-proteinogenic amino acid derivative belonging to the azetidine-2-carboxylic acid class, defined by a four-membered nitrogen-containing heterocycle. It features an (S)-stereocenter at the C2 position and an N-butyl substituent, which distinguishes it from the parent L-azetidine-2-carboxylic acid (Aze) and its other N-alkyl analogs.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 255882-99-6
Cat. No. B15072236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-Butylazetidine-2-carboxylic acid
CAS255882-99-6
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCCCN1CCC1C(=O)O
InChIInChI=1S/C8H15NO2/c1-2-3-5-9-6-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
InChIKeyXAXHKUOUSXLZKK-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-1-Butylazetidine-2-carboxylic acid (CAS: 255882-99-6) for Scientific Procurement


(2S)-1-Butylazetidine-2-carboxylic acid (CAS 255882-99-6) is a chiral, non-proteinogenic amino acid derivative belonging to the azetidine-2-carboxylic acid class, defined by a four-membered nitrogen-containing heterocycle . It features an (S)-stereocenter at the C2 position and an N-butyl substituent, which distinguishes it from the parent L-azetidine-2-carboxylic acid (Aze) and its other N-alkyl analogs. This compound serves as a specialized chiral building block and proline analog for applications in peptidomimetic synthesis, conformational constraint studies, and medicinal chemistry programs requiring enhanced lipophilicity and unique ring strain properties [1].

Why Generic Azetidine-2-carboxylic Acids Are Not Interchangeable with (2S)-1-Butylazetidine-2-carboxylic acid


Substituting (2S)-1-Butylazetidine-2-carboxylic acid with a generic or alternative azetidine-2-carboxylic acid analog (e.g., unsubstituted Aze, N-Boc-protected Aze, or the (2R)-enantiomer) will fundamentally alter key molecular properties and experimental outcomes. The N-butyl group confers significantly increased lipophilicity (estimated logP difference of +0.68 vs. unsubstituted Aze ), which is critical for membrane permeability and cellular uptake [1]. Furthermore, the (2S)-stereochemistry is not interchangeable with the (2R)-enantiomer (CAS 255883-25-1), as stereochemistry dictates molecular recognition, binding affinity, and the resultant biological or conformational effect . The absence of the N-butyl chain or the use of a racemate will therefore produce different and non-comparable data in peptidomimetic studies, cell-based assays, and structure-activity relationship (SAR) evaluations, necessitating the specific procurement of this stereoisomer.

Quantitative Differentiation Evidence for (2S)-1-Butylazetidine-2-carboxylic acid


Lipophilicity Enhancement via N-Butyl Substitution for Improved Cellular Uptake

The N-butyl substituent in (2S)-1-Butylazetidine-2-carboxylic acid significantly increases its lipophilicity relative to the unsubstituted parent compound, L-azetidine-2-carboxylic acid (Aze). While no direct logP value is available for this specific compound, a structurally analogous N-alkylated derivative, (S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid, demonstrates an increase in logP from -0.56 (parent) to +0.12, a shift of +0.68 units . This class-level trend is supported by findings that N-butyl side chains on azetidine carboxylic acid amides favor cellular uptake [1].

Lipophilicity Cellular Permeability Medicinal Chemistry

Conformational Restriction and Ring Strain Compared to Proline and Piperidine Analogs

The azetidine ring in (2S)-1-Butylazetidine-2-carboxylic acid introduces a four-membered, strained heterocycle, offering a distinct conformational constraint compared to the five-membered proline ring (Δring strain: ~26 kcal/mol for azetidine vs. ~6 kcal/mol for pyrrolidine [1]). This ring strain can alter peptide bond geometry and influence proteolytic stability [2]. The crystal structure of L-azetidine-2-carboxylic acid shows an 11° buckle in the ring, a feature distinct from the proline ring pucker, which can significantly alter polypeptide tertiary structure when substituted for proline [3].

Conformational Analysis Peptidomimetics Ring Strain

Synthetic Utility: High-Yield Conversion to Carboazetidines

1-Alkylazetidine-2-carboxylic acids, including the butyl-substituted derivative, undergo treatment with organolithium reagents to yield the corresponding 1-alkyl-2-carboazetidines in near quantitative yield [1]. This demonstrates the compound's utility as a robust and efficient precursor for further derivatization, specifically for introducing ketone functionality at the C2 position via organometallic addition. This contrasts with methods requiring multiple steps or lower yields for other N-protected azetidine carboxylic acids.

Synthetic Chemistry Organolithium Reagents Building Blocks

Optimal Application Scenarios for (2S)-1-Butylazetidine-2-carboxylic acid


Design of Lipophilic Peptidomimetics for Intracellular Targets

Use (2S)-1-Butylazetidine-2-carboxylic acid as a proline surrogate in peptide synthesis where enhanced cellular permeability is required. The N-butyl group increases lipophilicity by an estimated ΔlogP of ~+0.68 relative to L-azetidine-2-carboxylic acid, promoting membrane crossing . This is critical for developing probes or therapeutic leads targeting intracellular protein-protein interactions, kinases, or other cytosolic enzymes.

Conformational Probing and Stabilization in Bioactive Peptides

Incorporate this compound into peptide sequences to study or enforce specific backbone conformations. The four-membered azetidine ring introduces a rigid, strained geometry (~26 kcal/mol ring strain) that alters peptide bond torsion angles relative to proline [1]. This can be used to probe the conformational requirements of a biological receptor or to stabilize a bioactive conformation, thereby improving target affinity and proteolytic stability [2].

Precursor for 2-Keto-Azetidine Libraries via Organometallic Chemistry

Employ (2S)-1-Butylazetidine-2-carboxylic acid as a starting material for the efficient, near-quantitative synthesis of 2-carboazetidines via reaction with organolithium reagents [3]. This high-yielding transformation provides a direct route to a diverse array of C2-ketone substituted azetidines, which are valuable intermediates for generating focused libraries in medicinal chemistry SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-1-Butylazetidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.